(Triisopropylsilyl)acetylene (TIPS-acetylene) is a highly stable, bulky, monoprotected terminal alkyne widely utilized as a premium building block in organic synthesis, cross-coupling reactions, and materials science. As a clear, colorless liquid at room temperature, it is characterized by its significant steric bulk and elevated boiling point compared to lighter silyl alkynes . These properties make it a critical precursor for introducing ethynyl groups into complex molecules where standard reagents suffer from evaporative loss or premature cleavage. In industrial and advanced laboratory settings, TIPS-acetylene is primarily procured for high-temperature Sonogashira couplings, orthogonal protection strategies in polyyne synthesis, and the functionalization of acenes to produce highly soluble, high-mobility organic semiconductors[1].
Buyers often consider substituting TIPS-acetylene with the more common and less expensive trimethylsilylacetylene (TMS-acetylene); however, this substitution routinely fails in demanding workflows due to thermal and chemical instability. TMS-acetylene is highly volatile (bp ~52 °C), which complicates high-temperature reactions by causing severe evaporative loss and necessitating large stoichiometric excesses [1]. Furthermore, the TMS protecting group is highly labile and prone to premature cleavage under mild basic or nucleophilic conditions, destroying yields in multi-step syntheses [1]. In materials science applications, replacing the bulky TIPS group with a TMS group on conjugated backbones (such as pentacene) fundamentally alters the solid-state packing motif, drastically reducing solubility and degrading charge carrier mobility by several orders of magnitude [2].
In high-temperature cross-coupling reactions, the volatility of the alkyne precursor directly impacts stoichiometric requirements and yield. (Triisopropylsilyl)acetylene exhibits a boiling point of approximately 230 °C at atmospheric pressure, whereas the common comparator trimethylsilylacetylene (TMS-acetylene) boils at 52 °C [1],. This >170 °C difference prevents the premature evaporative loss of the alkyne during elevated-temperature Sonogashira couplings, eliminating the need for large reagent excesses and reducing the formation of reactive intermediates caused by premature desilylation [1].
| Evidence Dimension | Boiling point and evaporative stability at atmospheric pressure |
| Target Compound Data | ~230 °C (TIPS-acetylene) |
| Comparator Or Baseline | 52 °C (TMS-acetylene) |
| Quantified Difference | >170 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) during elevated-temperature synthesis |
Enables the use of near-stoichiometric quantities of the alkyne in high-temperature couplings without evaporative loss, directly improving process efficiency and safety.
For complex syntheses requiring multiple protected alkynes, the steric bulk of the triisopropylsilyl group provides critical cleavage resistance. While TMS-protected alkynes undergo rapid deprotection under mild basic conditions (e.g., K2CO3/MeOH or KF/MeOH), TIPS-protected alkynes remain >99% intact under these exact conditions[1]. Deprotection of the TIPS group strictly requires strong fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), or specific silver salts [1]. This absolute differential stability allows chemists to selectively deprotect a TMS group in the presence of a TIPS group to synthesize asymmetric diynes.
| Evidence Dimension | Resistance to mild basic cleavage (e.g., K2CO3/MeOH) |
| Target Compound Data | >99% retention (TIPS-alkyne) |
| Comparator Or Baseline | Near-complete cleavage (TMS-alkyne) |
| Quantified Difference | Complete orthogonal stability under mild basic conditions |
| Conditions | K2CO3 in Methanol or KF in Methanol at room temperature to 50 °C |
Allows buyers to execute complex, multi-step orthogonal deprotection strategies that are impossible when using only TMS-protected precursors.
When used as a functionalizing group for organic semiconductors like pentacene, the specific steric dimensions of the TIPS group dictate solid-state packing. TIPS-pentacene adopts a 2-D brick-work packing motif that yields field-effect hole mobilities of 1.0 to >1.8 cm2/Vs [1]. In contrast, substituting the TIPS group with a TMS group (TMS-pentacene) alters the molecular packing unfavorably, resulting in a drastically reduced mobility of ~10^-5 cm2/Vs at similar fabrication temperatures[1]. This massive differential confirms that the TIPS group is not merely a solubilizing appendage, but a precise structural requirement for high-performance organic thin-film transistors.
| Evidence Dimension | Field-effect charge carrier mobility in thin-film transistors |
| Target Compound Data | 1.0 - 1.8 cm2/Vs (TIPS-pentacene) |
| Comparator Or Baseline | ~10^-5 cm2/Vs (TMS-pentacene) |
| Quantified Difference | >5 orders of magnitude higher mobility |
| Conditions | Thin-film transistors fabricated via thermal evaporation or solution processing at 30-60 °C |
Mandates the procurement of TIPS-acetylene over smaller silyl alkynes for the synthesis of viable, high-mobility soluble acene semiconductors.
Due to its high boiling point (~230 °C), TIPS-acetylene is the preferred procurement choice for Sonogashira couplings that require elevated temperatures to overcome steric hindrance or unreactive aryl halides. Unlike TMS-acetylene, it will not evaporate out of the reaction mixture, ensuring reproducible yields without massive stoichiometric excesses [1].
In complex natural product synthesis or materials chemistry requiring multiple alkyne units, TIPS-acetylene serves as a highly robust protecting group. Its total resistance to mild basic cleavage allows chemists to selectively remove TMS or TES groups on the same molecule while leaving the TIPS-protected alkyne perfectly intact for later-stage functionalization[2].
TIPS-acetylene is the mandatory precursor for synthesizing TIPS-pentacene and related conjugated materials used in organic field-effect transistors (OFETs). The specific steric bulk of the TIPS group is required to force the acene core into a 2-D brick-work solid-state packing motif, which is responsible for achieving charge carrier mobilities >1.0 cm2/Vs, an outcome impossible to replicate with smaller silyl alkynes [3].
Flammable;Irritant